Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate
Overview
Description
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate is a chemical compound with the CAS Number: 56232-75-8 . It has a molecular weight of 189.26 and its IUPAC name is ethyl 2-mercaptothiazole-4-carboxylate . It is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10) . The molecular formula is C6H7NO2S2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Green Synthesis Methods
Ethyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate has been a focus in the development of green and efficient synthesis methods. A notable study demonstrated a one-pot, three-component synthesis of novel ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates, achieved without the need for catalysts or solvents (Iravani, Keshavarz, & Allah-Karampour, 2018). This approach highlights an environmentally friendly pathway for synthesizing these compounds.
Solvent-Free Synthesis
The emphasis on solvent-free conditions in the synthesis of related compounds, such as ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates, showcases the shift towards more sustainable chemical processes (Yavari, Hossaini, Souri, & Sabbaghan, 2008). This method minimizes the environmental impact and simplifies the synthesis process.
Biological Activity Exploration
There's ongoing research into the biological activities of compounds derived from this compound. A study explored the synthesis of hybrid molecules containing this compound and assessed their antimicrobial, antilipase, and antiurease activities, indicating potential medical applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Novel Synthesis Processes
Innovative synthesis methods for related compounds, like ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates, have been developed. These methods offer more efficient routes for producing these compounds, potentially opening up new avenues for their application in various fields (Beyzaei, Aryan, & Moghadas, 2015).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, provides valuable insights into the molecular configuration and properties of these molecules, which is crucial for their application in various scientific fields (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-11-6(10)7-4/h3H,2H2,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGNEFWADGCDBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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